3-Azabicyclo[3.1.0]hexan-6-ol
Description
Significance of Bicyclic Nitrogen-Containing Heterocycles in Organic Chemistry
Nitrogen-containing heterocycles are a vast and diverse family of organic compounds, playing a crucial role in the development of pharmaceuticals, agrochemicals, and materials science. mdpi.comopenmedicinalchemistryjournal.com Their structural diversity stems from the size of the ring, the number and position of nitrogen atoms, and the type of functionalization. mdpi.com More than 75% of drugs approved by the FDA contain nitrogen-based heterocyclic moieties. nih.gov These structures are prevalent in a multitude of biologically active natural products, including vitamins, alkaloids, and antibiotics, as well as in a large number of commercial small-molecule drugs. mdpi.comresearchgate.net
The presence of nitrogen atoms imparts specific physicochemical properties, such as the ability to form hydrogen bonds with biological targets, which is a key factor in their biological effects. nih.gov Bicyclic nitrogen-containing heterocycles, which feature two fused rings, are of particular interest because their rigid, three-dimensional structures can orient key pharmacophores in well-defined spatial arrangements. nih.gov This conformational rigidity often leads to enhanced metabolic stability and a higher binding affinity to biological targets. Saturated nitrogen heterocycles, in particular, are increasingly important in drug discovery, which is currently emphasizing non-planar structures as potential drug candidates. nih.gov
Overview of the 3-Azabicyclo[3.1.0]hexane Core Structure
The 3-azabicyclo[3.1.0]hexane framework is a specific type of bicyclic heterocycle. Its structure consists of a five-membered pyrrolidine (B122466) ring fused with a three-membered cyclopropane (B1198618) ring. This fusion results in a conformationally constrained bicyclic system. rsc.org The parent compound, 3-Azabicyclo[3.1.0]hexane, has the molecular formula C₅H₉N. nih.gov The rigid structure of this scaffold is considered a valuable asset in the design of pharmacologically active molecules.
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₅H₉N | nih.gov |
| Molecular Weight | 83.13 g/mol | nih.gov |
| IUPAC Name | 3-azabicyclo[3.1.0]hexane | nih.gov |
| CAS Number | 285-59-6 | nih.gov |
| Canonical SMILES | C1C2C1CNC2 | nih.gov |
Historical Context of Azabicyclic Ring System Exploration
The synthesis of azabicyclic ring systems has been a subject of extensive research, leading to the development of numerous synthetic strategies. nih.gov Historically, methods for constructing the 3-azabicyclo[3.1.0]hexane skeleton involved several key approaches. Early studies often focused on intramolecular cyclopropanation reactions. rsc.orgscispace.com This includes methods like the metal-catalyzed oxidative cyclization of 1,6-enynes and the cyclopropanation of N-allylamino acid dimethylamides using titanium(II) reagents. rsc.org
Another established method is the intermolecular cyclization of 3-pyrrolines with metal carbenoids. rsc.orgscispace.com In recent decades, [3+2] cycloaddition processes have emerged as a highly popular and effective strategy for constructing the cyclopropane ring fused to a pyrrolidine precursor. scispace.com The development of transition-metal-catalyzed and transition-metal-free catalytic systems has led to significant progress in the synthesis of 3-azabicyclo[3.1.0]hexane derivatives. nih.govresearchgate.net More advanced and efficient protocols, such as those using dirhodium(II) catalysts for the cyclopropanation of 2,5-dihydropyrrole derivatives, have been developed to improve yields and stereoselectivity, demonstrating the ongoing evolution in this field. nih.govacs.org
Relevance of the 3-Azabicyclo[3.1.0]hexane Scaffold in Chemical Research
The 3-azabicyclo[3.1.0]hexane scaffold is recognized as a crucial structural feature in a wide array of biologically active compounds, including natural products, pharmaceuticals, and agrochemicals. nih.govresearchgate.net Its significance lies in its role as a conformationally restricted isostere for the piperidine (B6355638) motif, which is a common feature in many bioactive molecules. rsc.org This rigid framework is highly valued in drug design and medicinal chemistry.
Derivatives of this scaffold have been incorporated into several lead compounds and drug candidates. nih.govacs.org For example, it forms the core of molecules investigated for their potential as analgesic, anti-inflammatory, and antimicrobial agents. ontosight.ai The synthesis of 3-azabicyclo[3.1.0]hexane derivatives has been a dynamic area of research, with numerous methods developed for their efficient construction. nih.gov The ability to synthesize these scaffolds on a gram scale without requiring complex purification methods highlights their practical importance as valuable pharmaceutical intermediates. nih.govacs.org The ongoing exploration of new synthetic routes to access these rigid cyclopropanes continues to be of great interest to the scientific community. scispace.com
Structure
3D Structure
Properties
IUPAC Name |
3-azabicyclo[3.1.0]hexan-6-ol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO/c7-5-3-1-6-2-4(3)5/h3-7H,1-2H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZLJAMZKKBGBBS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(C2O)CN1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
99.13 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Reactivity and Functionalization of the 3 Azabicyclo 3.1.0 Hexane Scaffold
Transformation Reactions of the 6-Hydroxyl Group
The hydroxyl group at the C6 position of the 3-azabicyclo[3.1.0]hexane scaffold is a key functional handle for introducing molecular diversity. Its strategic location on the cyclopropane (B1198618) ring allows for the synthesis of a wide range of derivatives through various transformations.
One of the primary reactions of the 6-hydroxyl group is oxidation. For instance, the related 6-hydroxymethyl derivative can be readily oxidized to the corresponding aldehyde. A common method for this transformation is the Swern oxidation. google.com By analogy, the secondary alcohol, 3-azabicyclo[3.1.0]hexan-6-ol, can be oxidized to the corresponding ketone, 3-azabicyclo[3.1.0]hexan-6-one. This ketone serves as a valuable intermediate for subsequent reactions, such as reductive amination or the addition of organometallic reagents to generate tertiary alcohols.
The hydroxyl group can also be converted into a better leaving group, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This allows for the introduction of a variety of functional groups, including azides, halides, and cyanides, at the C6 position. Furthermore, esterification and etherification reactions provide another avenue for derivatization, enabling the attachment of various acyl or alkyl groups, respectively. These transformations are fundamental in structure-activity relationship (SAR) studies, allowing chemists to probe the steric and electronic requirements of biological targets.
Ring-Opening and Rearrangement Reactions of the Bicyclic System
The inherent ring strain of the cyclopropane moiety within the 3-azabicyclo[3.1.0]hexane system makes it susceptible to ring-opening and rearrangement reactions, providing access to diverse piperidine (B6355638) and cyclopentane (B165970) scaffolds. These transformations are often triggered by nucleophilic attack or under acidic conditions, leading to the cleavage of one of the cyclopropane bonds.
For example, the treatment of related 6-azabicyclo[3.1.0]hex-3-en-2-ol systems with thiol-based nucleophiles in water can lead to a nucleophilic ring-opening of the bicyclic aziridine, resulting in the formation of highly functionalized aminocyclopentitol derivatives. ulisboa.pt This type of reaction highlights the utility of the strained ring system as a precursor to more complex, stereochemically rich structures.
In other instances, the rearrangement can be initiated by the formation of an aziridinium (B1262131) ion intermediate, particularly in related 1-azabicyclo[3.1.0]hexane systems. This intermediate can then be attacked by a nucleophile at either the bridgehead carbon or the methylene (B1212753) carbon of the former cyclopropane ring, leading to the formation of substituted piperidines. The regioselectivity of the ring-opening is influenced by the nature of the nucleophile, the solvent, and the substitution pattern on the bicyclic core. These rearrangement reactions significantly expand the chemical space accessible from the 3-azabicyclo[3.1.0]hexane scaffold.
Nucleophilic and Electrophilic Reactivity at Key Positions
The 3-azabicyclo[3.1.0]hexane scaffold possesses several positions susceptible to nucleophilic and electrophilic attack. The nitrogen atom, with its lone pair of electrons, is inherently nucleophilic. The carbon atoms of the bicyclic system can also exhibit reactivity, particularly the bridgehead carbons (C1 and C5) and the C6 carbon, which are influenced by the strain of the cyclopropane ring.
A significant advancement in the functionalization of this scaffold is the palladium-catalyzed transannular C–H arylation. thieme-connect.comscispace.com This reaction typically occurs at the C6 position and is directed by a coordinating group attached to the nitrogen atom. This methodology allows for the direct formation of a C(sp³)–C(sp²) bond, providing a powerful tool for introducing aryl and heteroaryl moieties. nih.govthieme-connect.com The reaction proceeds through the formation of a palladacycle intermediate, and its efficiency has been improved through the development of second-generation catalyst systems that allow for lower reaction temperatures and broader substrate scope. scispace.com
Beyond C-H activation, the scaffold can undergo reactions with various electrophiles, particularly after deprotonation with a strong base. The resulting carbanion can then react with alkyl halides, carbonyl compounds, or other electrophilic partners. Conversely, the introduction of electron-withdrawing groups onto the scaffold can render certain positions susceptible to nucleophilic attack. For example, the ketone formed from the oxidation of the 6-hydroxyl group is an excellent electrophile for reactions with nucleophiles like organometallics or stabilized ylides.
Functionalization of the Nitrogen Atom in the Azabicycle
The secondary amine at the N3 position is a prime site for functionalization, allowing for the introduction of a wide array of substituents that can modulate the physicochemical and pharmacological properties of the resulting molecules. Standard reactions such as N-alkylation, N-acylation, and N-arylation are commonly employed to diversify the scaffold at this position. ambeed.comnih.gov
N-alkylation can be achieved by reacting the parent heterocycle with alkyl halides or through reductive amination with aldehydes or ketones. For example, N-methyl, N-allyl, and N-(cyclopropylmethyl) analogues have been synthesized to explore their biological activities. nih.gov N-acylation, reacting the amine with acyl chlorides or anhydrides, yields the corresponding amides. These amides can serve as key intermediates or as final compounds with distinct biological profiles.
Protecting groups are often utilized on the nitrogen atom during multi-step syntheses. The N-benzyl group is a common choice, which can be readily removed via catalytic hydrogenolysis to reveal the secondary amine for further functionalization. google.com Other protecting groups, such as tert-butoxycarbonyl (Boc), are also frequently used and can be removed under acidic conditions. The ability to selectively functionalize or deprotect the nitrogen atom is crucial for the synthesis of complex molecules and chemical libraries based on the 3-azabicyclo[3.1.0]hexane core.
Direct C(sp³)–H Borylation for Diversification of 3-Azabicyclo[3.1.0]hexanes
A groundbreaking strategy for the diversification of the 3-azabicyclo[3.1.0]hexane scaffold is the direct, site-selective C(sp³)–H borylation. This method provides a powerful means to install a versatile boronic ester group, which can then be subjected to a vast array of subsequent transformations, such as Suzuki-Miyaura cross-coupling reactions.
An unprecedented direct bridgehead C(sp³)–H borylation has been achieved through a cooperative iridium/aluminum catalysis system. This reaction proceeds under mild conditions and demonstrates moderate to complete site-selectivity for one of the bridgehead positions. A key advantage of this method is its synthetic utility for rapid diversification without loss of stereochemical information. Furthermore, the use of a BINOL-based chiral aluminum catalyst allows for the synthesis of enantioenriched alkylboronate products.
| Catalyst System | Substrate | Product | Yield | Selectivity |
| Ir/Al Cooperative Catalyst | N-Boc-3-azabicyclo[3.1.0]hexane | N-Boc-1-boryl-3-azabicyclo[3.1.0]hexane | Good | Moderate to Complete |
| Chiral Ir/Al Catalyst | N-Boc-3-azabicyclo[3.1.0]hexane | Enantioenriched N-Boc-1-boryl-3-azabicyclo[3.1.0]hexane | Good | High |
This table presents a generalized summary of findings on C(sp³)-H borylation of the 3-azabicyclo[3.1.0]hexane scaffold.
The resulting borylated intermediates are highly valuable as they can be coupled with a wide range of aryl and heteroaryl halides, providing access to a diverse library of substituted 3-azabicyclo[3.1.0]hexanes that would be difficult to access through traditional methods.
Derivatization Strategies for Library Generation
The 3-azabicyclo[3.1.0]hexane scaffold is an ideal core for the generation of chemical libraries for drug discovery, largely due to its rigid, three-dimensional nature and the multiple points available for diversification. Several high-throughput and versatile chemical strategies have been developed to rapidly generate a multitude of analogues.
One of the most powerful strategies is the late-stage functionalization via C–H activation. As discussed, palladium-catalyzed transannular C–H arylation at the C6 position allows for the introduction of a wide variety of aryl groups onto the core scaffold. nih.gov Modifications to this method, such as the use of microwave heating, have significantly reduced reaction times, making it more amenable to parallel synthesis. nih.gov
Another key strategy involves the functionalization of the nitrogen atom. The secondary amine can be readily acylated, alkylated, or subjected to reductive amination with a library of corresponding reagents (e.g., carboxylic acids, aldehydes). This approach, combined with derivatization at other positions, allows for a combinatorial approach to library synthesis.
The borylation of the scaffold at a bridgehead position opens up another dimension for diversification. mdpi.com The resulting boronic esters can be used in Suzuki-Miyaura cross-coupling reactions with a vast array of commercially available aryl and heteroaryl halides, providing rapid access to a large number of novel analogues. These parallel synthesis-friendly methods enable the efficient exploration of the chemical space around the 3-azabicyclo[3.1.0]hexane core, facilitating the discovery of new bioactive molecules.
| Strategy | Position(s) Functionalized | Key Reaction | Diversity Input |
| C-H Activation | C6 | Pd-catalyzed Arylation | Aryl/Heteroaryl Halides |
| N-Functionalization | N3 | Acylation, Alkylation, Reductive Amination | Carboxylic Acids, Aldehydes, Alkyl Halides |
| Bridgehead Functionalization | C1/C5 | Ir-catalyzed Borylation / Suzuki Coupling | Aryl/Heteroaryl Halides |
This table summarizes key strategies for the library generation of 3-azabicyclo[3.1.0]hexane derivatives.
Stereochemical Aspects in 3 Azabicyclo 3.1.0 Hexane Chemistry
Exo/Endo Isomerism in 3-Azabicyclo[3.1.0]hexan-6-ol
The fusion of a cyclopropane (B1198618) ring to a pyrrolidine (B122466) ring in the 3-azabicyclo[3.1.0]hexane system gives rise to stereoisomerism concerning the orientation of substituents on the cyclopropane ring. These isomers are designated as exo or endo. In the context of this compound, the hydroxyl group at the C-6 position can be oriented on the opposite side (exo) or the same side (endo) as the nitrogen-containing five-membered ring.
The selective synthesis of either the exo or endo isomer is a key challenge and a significant area of research. Dirhodium(II)-catalyzed cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate has been shown to be a highly effective method for controlling this stereochemical outcome. nih.govresearchgate.net By carefully selecting the dirhodium(II) catalyst and subsequent hydrolysis conditions, it is possible to cleanly form either the exo or endo-3-azabicyclo[3.1.0]hexane derivatives with high levels of diastereoselectivity, often without the need for chromatographic purification. nih.govresearchgate.net For instance, while many catalysts favor the thermodynamically more stable exo isomer, specialized chiral bowl-shaped catalysts such as Rh₂(S-TPPTTL)₄ can direct the reaction to favor the formation of the endo product. nih.gov The existence and commercial availability of compounds like exo-3-Azabicyclo[3.1.0]hexane-6-methanol underscore the practical importance of this specific isomer. calpaclab.comchemical-suppliers.eu
Diastereoselectivity in Synthetic Routes
Achieving high diastereoselectivity is paramount in the synthesis of complex molecules like 3-azabicyclo[3.1.0]hexane derivatives, which can possess multiple stereocenters. Many synthetic routes have been developed that proceed with exceptional levels of diastereofacial selectivity.
One of the most powerful methods for constructing this bicyclic system is the 1,3-dipolar cycloaddition of azomethine ylides with cyclopropenes. beilstein-journals.org These reactions are often highly diastereoselective, affording the 3-azabicyclo[3.1.0]hexane cycloadducts as a single isomer. acs.orgnih.gov For example, the desymmetrization of prochiral cyclopropenes via a copper-catalyzed cycloaddition can produce complex derivatives with five contiguous stereocenters as a single diastereomer. acs.orgnih.gov This high level of control allows for the direct synthesis of intricate molecular architectures in a single step.
Other synthetic strategies also demonstrate excellent diastereocontrol. The Pictet-Spengler cyclization of bicyclic N-acyliminium ions, generated from 4-methylene-3-azabicyclo[3.1.0]hexan-2-ones, can create a quaternary stereocenter at the C4 position with high diastereoselectivity. nih.gov Furthermore, as mentioned previously, the choice of catalyst in dirhodium(II)-catalyzed cyclopropanations allows for the selective formation of either exo or endo diastereomers with high purity. nih.gov
Enantioselective Synthesis of Chiral 3-Azabicyclo[3.1.0]hexanes
The 3-azabicyclo[3.1.0]hexane scaffold is a key structural motif in numerous biologically active compounds, making the development of enantioselective synthetic methods a critical goal. cpu.edu.cnnih.gov Significant progress has been made in synthesizing these chiral frameworks with high enantiomeric excess (ee).
Various catalytic systems have been successfully employed. A palladium-catalyzed asymmetric 5-exo-trig cyclization/cyclopropanation/carbonylation of 1,6-enynes provides an efficient route to chiral 3-azabicyclo[3.1.0]hexanes. cpu.edu.cnnih.gov Similarly, a highly diastereo- and enantioselective 1,3-dipolar cycloaddition of azomethine ylides with cyclopropenes, catalyzed by a copper(I)/Ph-Phosferrox complex, yields products with enantioselectivities ranging from 97% to over 99% ee. acs.orgnih.gov A flexible two-step protocol involving CpxRhIII-catalyzed C–H activation followed by Cp*IrIII-catalyzed transfer hydrogenation also provides access to a diverse set of substituted chiral 3-azabicyclo[3.1.0]hexanes with high enantio- and diastereoselectivity. acs.org
Interactive Table: Enantioselective Synthetic Methods
| Method | Catalyst/Reagent | Key Transformation | Enantioselectivity (ee) |
|---|---|---|---|
| Asymmetric 1,3-Dipolar Cycloaddition | Cu(CH₃CN)₄BF₄/Ph-Phosferrox | Desymmetrization of prochiral cyclopropenes | 97% to >99% |
| Asymmetric Cyclization/Carbonylation | Palladium Catalyst | 5-exo-trig cyclization of 1,6-enynes | Excellent |
Asymmetric Catalysis in Azabicyclic Construction
The success of enantioselective synthesis hinges on the development and application of effective chiral catalysts. Asymmetric catalysis provides a direct and atom-economical way to produce enantiomerically enriched 3-azabicyclo[3.1.0]hexane derivatives.
A variety of transition-metal catalysts have been shown to be effective:
Copper Catalysis: A chiral complex of Cu(CH₃CN)₄BF₄ with a Ph-Phosferrox ligand has been instrumental in catalyzing the asymmetric 1,3-dipolar cycloaddition of azomethine ylides to cyclopropenes, achieving excellent yields and enantioselectivities. acs.orgnih.govthieme-connect.com
Palladium Catalysis: Palladium catalysts have been used to achieve an asymmetric 5-exo-trig cyclization/cyclopropanation/carbonylation of 1,6-enynes, efficiently constructing the chiral bicyclic core. cpu.edu.cnnih.gov
Rhodium and Iridium Catalysis: A two-step sequence utilizing a tailored CpxRhIII catalyst for C-H activation and a Cp*IrIII catalyst for a subsequent reductive amination/cyclization has been developed for the enantioselective synthesis of the azabicyclic system from enantiopure cis-cyclopropane dicarbonyls. beilstein-journals.orgacs.org
Dirhodium(II) Catalysis: Chiral dirhodium(II) catalysts, such as the bowl-shaped Rh₂(S-TPPTTL)₄, have proven effective in controlling stereoselectivity in cyclopropanation reactions to form the 3-azabicyclo[3.1.0]hexane skeleton. nih.gov
Chiral Auxiliaries in Azabicyclo[3.1.0]hexane Synthesis
An alternative strategy to asymmetric catalysis for inducing chirality is the use of chiral auxiliaries. e-bookshelf.de This approach involves covalently attaching an enantiopure molecule (the auxiliary) to the substrate, which then directs the stereochemical course of a subsequent reaction. After the desired transformation, the auxiliary is removed. This method has been successfully applied to the synthesis of optically active 3-azabicyclo[3.1.0]hexane. For instance, an S-chiral p-tolylsulfinyl group has been employed as a chiral auxiliary to achieve this goal. epa.gov
Regioselectivity Considerations in Cycloaddition Reactions
In addition to stereoselectivity, regioselectivity is a critical consideration in reactions that form the 3-azabicyclo[3.1.0]hexane ring system, particularly in cycloaddition reactions involving unsymmetrical reactants. The reaction must proceed in a way that yields the desired constitutional isomer.
In the context of 1,3-dipolar cycloadditions of azomethine ylides to substituted cyclopropenes, the orientation of the dipole relative to the dipolarophile determines the final structure. acs.org Many of these reactions proceed with high or complete regioselectivity. chim.it For example, the Pd-catalyzed asymmetric cyclization of 1,6-enynes demonstrates excellent regioselectivity, ensuring the formation of the desired bicyclic product. nih.govresearchgate.net The regiochemical outcome is often governed by a combination of steric and electronic factors of the reacting components and the catalyst system employed. chim.it
Stereochemical Control of Bridgehead Carbon Atoms
The 3-azabicyclo[3.1.0]hexane scaffold possesses two bridgehead carbon atoms (C1 and C5) which are themselves stereogenic centers. The control of the relative and absolute stereochemistry of these centers is a significant synthetic challenge, especially when they are fully substituted, creating quaternary stereocenters.
Advanced synthetic methods have enabled precise control over these positions. The copper-catalyzed asymmetric cycloaddition mentioned earlier is capable of constructing the 3-azabicyclo[3.1.0]hexane skeleton bearing two all-carbon quaternary stereogenic centers at the bridgehead positions, producing the final product as a single isomer. acs.orgnih.gov Similarly, palladium-catalyzed reactions have been developed that form two adjacent quaternary carbon stereocenters with excellent selectivity. nih.govresearchgate.net The importance of this control is highlighted in specific derivatives where the biological activity is dependent on a particular bridgehead configuration, such as the (1R,5S) configuration. evitachem.com
Theoretical and Computational Studies of 3 Azabicyclo 3.1.0 Hexane Systems
Density Functional Theory (DFT) Applications in Reaction Mechanism Elucidation
Density Functional Theory (DFT) has been instrumental in elucidating the mechanisms of reactions that form the 3-azabicyclo[3.1.0]hexane skeleton. A prominent example is the 1,3-dipolar cycloaddition of azomethine ylides to cyclopropenes, a key method for synthesizing this bicyclic system. beilstein-journals.orgbeilstein-archives.org
Computational studies, often employing functionals like M11 with basis sets such as cc-pVDZ, have thoroughly investigated the reaction pathways. beilstein-journals.orgbeilstein-archives.org These studies have revealed that the cycloaddition reactions are kinetically controlled. beilstein-archives.org The mechanism has been identified as an inverse electron-demand 1,3-dipolar cycloaddition, where the interaction between the highest occupied molecular orbital (HOMO) of the cyclopropene (B1174273) and the lowest unoccupied molecular orbital (LUMO) of the azomethine ylide is the controlling factor. beilstein-journals.orgsemanticscholar.org
DFT calculations have been successfully used to model the transition states of these cycloaddition reactions. beilstein-journals.org By calculating the activation energies for different possible pathways, researchers can predict the most likely course of the reaction. For instance, in the reaction of N-protonated Ruhemann's purple (a stable azomethine ylide) with various cyclopropenes, DFT calculations have provided a detailed picture of the concerted cycloaddition mechanism. beilstein-journals.orgbeilstein-archives.org
A comprehensive study on the formation of spiro[3-azabicyclo[3.1.0]hexanes] from ninhydrin-derived azomethine ylides also utilized DFT calculations to unravel the reaction mechanism. nih.gov These theoretical investigations shed light on the primary transformations of the azomethine ylide, including the 1,3-dipolar cycloaddition to cyclopropene dipolarophiles. nih.gov
| Reaction Type | Computational Method | Key Findings | Reference |
|---|---|---|---|
| 1,3-Dipolar Cycloaddition | DFT (M11/cc-pVDZ) | HOMO(cyclopropene)-LUMO(ylide) controlled; inverse electron-demand. | beilstein-journals.org |
| 1,3-Dipolar Cycloaddition | DFT (M11) | Revealed the kinetically controlled product in the reaction of ninhydrin (B49086) and sarcosine. | nih.gov |
| 1,3-Dipolar Cycloaddition | DFT | Elucidated the underlying mechanism of formation of complex trifluorinated scaffolds. | researchgate.net |
Understanding Stereoselectivity through Computational Modeling
A critical aspect of synthesizing 3-azabicyclo[3.1.0]hexane derivatives is controlling the stereochemistry. Computational modeling has proven to be a powerful tool for understanding and predicting the high stereoselectivity observed in many of these reactions. beilstein-journals.org
In the 1,3-dipolar cycloaddition reactions forming bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexane, a high degree of diastereofacial selectivity is often observed. beilstein-journals.orgbeilstein-archives.org DFT calculations of the transition-state energies for the different possible stereoisomeric products have been shown to be fully consistent with the experimentally observed outcomes. beilstein-journals.orgsemanticscholar.org By comparing the calculated energies of the transition states leading to different diastereomers, researchers can determine the most favorable reaction pathway and thus predict the major product.
For example, the reaction of 3-methyl-3-phenylcyclopropene (B8295009) with a stable azomethine ylide was studied using DFT, and the calculated transition-state energies accurately predicted the observed high stereoselectivity. beilstein-journals.org This demonstrates the predictive power of computational modeling in designing stereoselective syntheses of complex molecules containing the 3-azabicyclo[3.1.0]hexane core.
The multi-component 1,3-dipolar cycloaddition of ninhydrin, α-amino acids, and cyclopropenes also yields 3-azabicyclo[3.1.0]hexane derivatives with complete stereoselectivity. nih.gov Computational studies have been essential in understanding the factors that govern this precise stereochemical control.
| Reaction | Computational Approach | Key Insight | Reference |
|---|---|---|---|
| Cycloaddition of 3-methyl-3-phenylcyclopropene | DFT Transition-State Energy Calculation | Transition-state energies are consistent with experimentally observed stereoselectivity. | beilstein-journals.org |
| Multi-component 1,3-Dipolar Cycloaddition | DFT Calculations | Provides understanding of the complete stereoselectivity observed in the reaction. | nih.gov |
Conformational Analysis of the Bicyclic Framework
The 3-azabicyclo[3.1.0]hexane framework is characterized by its rigid and conformationally restricted structure. mdpi.comnih.gov This rigidity is a direct consequence of the fused five-membered pyrrolidine (B122466) ring and the three-membered cyclopropane (B1198618) ring. This constrained geometry has significant implications for the biological activity of molecules containing this scaffold, as it limits the number of accessible conformations, potentially leading to higher binding affinity with biological targets. nih.gov
Computational methods are employed to explore the potential energy surface of the 3-azabicyclo[3.1.0]hexane system and identify the most stable conformations. These studies typically involve geometry optimizations and frequency calculations to confirm that the identified structures are true energy minima. The relative energies of different conformers, such as those arising from the puckering of the five-membered ring or the orientation of substituents, can be calculated to determine their populations at a given temperature.
While detailed conformational analyses of 3-azabicyclo[3.1.0]hexan-6-ol are not extensively documented in the literature, studies on various derivatives consistently highlight the conformationally rigid nature of the bicyclic core. mdpi.comnih.gov This inherent rigidity is a key feature that is exploited in the design of novel therapeutic agents, such as dipeptidyl peptidase-IV (DPP-IV) inhibitors. nih.gov
Electronic Structure and Stability Investigations
The electronic structure and stability of the 3-azabicyclo[3.1.0]hexane system are influenced by the inherent ring strain of the bicyclic framework and the electronic properties of any substituents. DFT calculations are a primary tool for investigating these aspects.
Studies on the synthesis of 3-azabicyclo[3.1.0]hexane derivatives have shown that the electronic properties of substituents can have a major impact on the reactivity of the precursors. beilstein-journals.orgbeilstein-archives.org For instance, in the cycloaddition reactions, the electronic nature of the substituent at the C3 position of the cyclopropene ring was found to be crucial. beilstein-journals.orgbeilstein-archives.org
Computational analyses of the electronic structure involve the examination of molecular orbitals (such as the HOMO and LUMO), charge distribution, and electrostatic potential maps. These analyses help in understanding the reactivity and intermolecular interactions of 3-azabicyclo[3.1.0]hexane derivatives. For example, the HOMO-LUMO gap can provide an indication of the kinetic stability of the molecule.
Role of 3 Azabicyclo 3.1.0 Hexan 6 Ol As a Building Block in Complex Molecule Synthesis
Scaffold as an Intermediate for Diverse Heterocyclic Systems
The 3-azabicyclo[3.1.0]hexane framework is a valuable structural component found in numerous natural products and serves as a key intermediate in the synthesis of a wide array of pharmaceuticals. mdpi.comnih.gov Its inherent strain and functional group handles make it an ideal starting point for constructing more complex heterocyclic systems. The versatility of this scaffold allows for its incorporation into various pharmacologically active compounds.
Research has demonstrated that derivatives of 6-amino-3-azabicyclo[3.1.0]hexane are essential building blocks for potent antibacterial agents, such as gyrase inhibitors that function as topoisomerase inhibitors to prevent bacterial DNA replication. beilstein-journals.orgnih.gov Synthetic strategies often involve the reaction of protected 6-amino-3-azabicyclo[3.1.0]hexanes with polychloronitrobutadienes, leading to a range of highly functionalized heterocyclic derivatives. beilstein-journals.org These reactions, including nucleophilic substitutions and subsequent heterocyclizations, yield compounds with potential biological activity. nih.gov
Furthermore, various derivatives incorporating oxo, oxazolidino, and quinolino substituents have exhibited significant antibacterial and antiprotozoal activities. beilstein-journals.orgnih.gov The ability to use the 3-azabicyclo[3.1.0]hexane core to access diverse heterocyclic structures underscores its importance as a foundational building block in medicinal chemistry. mdpi.com Azomethine ylide cycloadditions, for instance, are a common method used to construct a variety of polyheterocyclic scaffolds from this core structure. mdpi.com
Application in the Construction of Spirocyclic Compounds
The 3-azabicyclo[3.1.0]hexane scaffold is extensively used in the synthesis of spirocyclic compounds, which are molecules containing at least two rings connected by a single common atom. nih.gov These structures are significant in drug discovery due to their presence in many biologically active natural products. nih.gov A primary method for constructing these complex architectures is the 1,3-dipolar cycloaddition reaction. nih.govbeilstein-journals.org
This strategy often involves the reaction of in situ generated azomethine ylides with various dipolarophiles, such as cyclopropenes. beilstein-journals.orgmdpi.com For example, a reliable method has been developed for synthesizing bis-spirocyclic derivatives of 3-azabicyclo[3.1.0]hexanes through the cycloaddition of cyclopropenes to the stable azomethine ylide derived from Ruhemann's purple. beilstein-journals.org This approach affords bis-spirocyclic adducts in moderate to good yields with high stereoselectivity. beilstein-journals.org
The application of this methodology has led to the creation of various spiro-fused heterocycles, including spiro[azabicyclo[3.1.0]hexane]oxindoles. mdpi.comnih.gov These compounds are synthesized via the 1,3-dipolar cycloaddition of substituted cyclopropenes to azomethine ylides generated from isatin and α-amino acids. mdpi.comnih.gov The resulting spiro compounds have been investigated for their potential as antitumor agents. mdpi.comnih.gov
| Cycloaddition Reactants | Resulting Spiro-Compound Type | Reference |
| Cyclopropenes and Azomethine Ylide (from Ruhemann's purple) | Bis-spirocyclic 3-azabicyclo[3.1.0]hexanes | beilstein-journals.org |
| Substituted Cyclopropene (B1174273) and Azomethine Ylides (from Isatin and α-amino acids) | Spiro[3-azabicyclo[3.1.0]hexane]oxindoles | mdpi.comnih.gov |
| Azomethine Ylides and Cyclopropene Dipolarophiles | Spiro[3-azabicyclo[3.1.0]hexanes] | nih.gov |
Development of Libraries of Functionalized 3-Azabicyclo[3.1.0]hexane Derivatives
The development of efficient synthetic methods has enabled the creation of diverse libraries of functionalized 3-azabicyclo[3.1.0]hexane derivatives. nih.govexlibrisgroup.com These libraries are crucial for screening and identifying novel compounds with potential therapeutic applications. Various catalytic systems, including both transition-metal-catalyzed and transition-metal-free approaches, have been established to synthesize these derivatives. nih.govexlibrisgroup.com
One practical route involves the palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones. mdpi.com This method provides a wide spectrum of 3-azabicyclo[3.1.0]hexane derivatives in high yields and with good diastereoselectivity, and it can be performed on a gram scale. Another effective approach is the base-promoted intramolecular addition of vinyl cyclopropanecarboxamides, which delivers conformationally restricted and highly substituted aza[3.1.0]bicycles. mdpi.com
These synthetic strategies allow for systematic variation of substituents on the bicyclic core, facilitating the exploration of structure-activity relationships. The ability to readily access a wide range of these derivatives is fundamental to their application in drug discovery and development. beilstein-journals.org
| Synthetic Method | Key Reactants | Outcome | Reference |
| Palladium-Catalyzed Cyclopropanation | Maleimides, N-tosylhydrazones | Wide spectrum of derivatives in high yields | mdpi.com |
| Base-Promoted Intramolecular Addition | Vinyl cyclopropanecarboxamides | Conformationally restricted, highly substituted derivatives | mdpi.com |
| 1,3-Dipolar Cycloaddition | Azomethine ylides, Cyclopropenes | Wide range of spiro-fused derivatives | beilstein-journals.org |
Utilization in the Synthesis of Rigid Saturated Nitrogen-Containing Scaffolds
The inherent conformational rigidity of the 3-azabicyclo[3.1.0]hexane skeleton makes it an attractive scaffold for the design of molecules with well-defined three-dimensional shapes. beilstein-journals.orgnih.gov This rigidity can lead to higher binding affinity and selectivity for biological targets by reducing the entropic penalty upon binding.
This scaffold is a key component in the synthesis of conformationally restricted dipeptidyl peptidase-IV (DPP-IV) inhibitors. nih.gov By incorporating N-aryl or N-heteroaryl-3-azabicyclo[3.1.0]hexane derivatives into 2-cyanopyrrolidine-based compounds, novel and potent inhibitors have been developed. nih.gov The rigid bicyclic structure helps to properly orient the substituents for optimal interaction with the enzyme's active site.
Furthermore, the 6-amino-3-azabicyclo[3.1.0]hexane bisamine is described as a rigid building block for creating pharmacologically promising compounds. beilstein-journals.org Its use in reactions with polychloronitrobutadienes results in highly functionalized and intricate molecules, demonstrating its utility in accessing complex and rigid nitrogen-containing heterocyclic structures. beilstein-journals.org The synthesis of these saturated scaffolds is crucial for developing new therapeutic agents that require precise spatial arrangement of functional groups. mdpi.com
Future Directions and Emerging Research Avenues in 3 Azabicyclo 3.1.0 Hexane Chemistry
Development of Novel and Efficient Synthetic Routes
The synthesis of the 3-azabicyclo[3.1.0]hexane skeleton has been a subject of intense research, with spectacular progress made in recent decades. nih.gov Future efforts are directed towards the development of more efficient, versatile, and sustainable synthetic methodologies. Research is moving beyond traditional metal-mediated cyclopropanation reactions to explore novel catalytic systems and reaction pathways. mdpi.com
Recent advances have highlighted the use of various transition metals, including copper, gold, palladium, rhodium, and iridium, to catalyze the formation of the bicyclic system. nih.gov For instance, palladium-catalyzed cyclopropanation of maleimides with N-tosylhydrazones has been shown to be a practical, gram-scale route to these derivatives. rsc.org Similarly, dirhodium(II) catalysts have been employed for the stereoselective cyclopropanation of N-Boc-2,5-dihydropyrrole with ethyl diazoacetate, even at very low catalyst loadings (0.005 mol %). acs.org
Transition-metal-free cyclization reactions are also gaining significant traction. nih.gov Base-promoted intramolecular additions of vinyl cyclopropanecarboxamides represent one such strategy to access conformationally restricted aza[3.1.0]bicycles. mdpi.com Furthermore, photochemical methods, such as the decomposition of CHF₂-pyrazolines, are being developed for the synthesis of specifically functionalized derivatives like CHF₂-substituted 3-azabicyclo[3.1.0]hexanes. researchgate.netnih.gov The reaction of allenes with allylamines, proceeding through a tandem Michael addition and copper-mediated oxidative carbanion cyclization, offers another innovative route. researchgate.net The development of three-component reactions, for instance between aryl aldehydes, malononitrile, and hydroxylamine (B1172632) hydrochloride in water, points towards more atom-economical and environmentally friendly synthetic strategies. acs.org
Exploration of New Reactivity Modes and Transformations
Beyond the synthesis of the core scaffold, a major future direction lies in exploring the reactivity of the 3-azabicyclo[3.1.0]hexane system to create diverse and complex molecules. A significant emerging area is the late-stage functionalization of the pre-formed bicyclic core through C–H activation. This allows for the direct introduction of new substituents at positions that are otherwise difficult to modify.
Recent studies have demonstrated the feasibility of this approach. For example, a cooperative iridium/aluminum catalysis system has been developed for the direct C(sp³)–H borylation at the bridgehead position of the 3-azabicyclo[3.1.0]hexane ring. researchgate.net Another key transformation is the palladium-catalyzed transannular C–H arylation, which provides rapid access to 3D-fragments with desirable physicochemical properties for drug discovery. thieme-connect.com These methods enable the rapid diversification of the core structure, which is highly valuable for creating libraries of compounds for biological screening. researchgate.net
The synthesis of derivatives with novel functionalities, such as fluorinated moieties, is another promising avenue. researchgate.net The introduction of fluorine can significantly alter the metabolic stability and lipophilicity of molecules, making fluorinated 3-azabicyclo[3.1.0]hexanes attractive for pharmaceutical applications. researchgate.netresearchgate.net Additionally, the potential for ring-opening reactions of the strained cyclopropane (B1198618) ring remains an underexplored area. While studies have examined the ring-opening of related structures like 3-oxa-1-azabicyclo[3.1.0]hexan-2-ones with various nucleophiles, applying these concepts to the 3-azabicyclo[3.1.0]hexane core could unlock novel transformations and lead to new molecular scaffolds. researchgate.net
Advancements in Stereoselective Synthesis
The 3-azabicyclo[3.1.0]hexane structure contains multiple stereocenters, making stereocontrol a critical aspect of its synthesis. Future research will undoubtedly focus on refining and discovering new methods for the highly selective synthesis of specific stereoisomers, as different isomers can exhibit vastly different biological activities.
Significant progress has been made in both diastereoselective and enantioselective synthesis. For example, dirhodium(II)-catalyzed cyclopropanation allows for the selective formation of either the exo- or endo-isomers by carefully choosing the catalyst and hydrolysis conditions. acs.org Enantioselective approaches are also being developed using chiral catalysts. A two-step protocol utilizing a tailored CpxRhIII catalyst for an initial C–H functionalization/cyclopropanation followed by a Cp*IrIII-catalyzed cyclization provides access to a range of substituted 3-azabicyclo[3.1.0]hexanes with high enantioselectivity. acs.org The first asymmetric 1,3-dipolar cycloaddition of azomethine ylides and cyclopropenes has been achieved using a chiral copper/Ph-Phosferrox complex, demonstrating another powerful strategy for constructing these chiral scaffolds. beilstein-journals.org
Furthermore, methods for separating stereoisomers have been developed, including optical resolution via diastereomeric salt formation or chromatography on a chiral stationary phase. acs.org The ability to synthesize all four stereoisomers of a specific derivative, such as 3-(tert-butoxycarbonyl)-3-azabicyclo[3.1.0]hexane-2-carboxylic acid, highlights the increasing sophistication in controlling the stereochemical outcome of these complex syntheses. acs.org
Integration with Flow Chemistry and Sustainable Synthetic Methodologies
The principles of green chemistry and sustainable manufacturing are becoming increasingly important in chemical synthesis. Future research in 3-azabicyclo[3.1.0]hexane chemistry will focus on integrating these principles to develop safer, more efficient, and environmentally benign processes.
Flow chemistry offers a promising platform for handling hazardous or unstable intermediates often involved in these syntheses. For example, the generation of diazo compounds, which are key precursors in many cyclopropanation reactions, has seen significant advances through the use of continuous flow reactors. acs.org This approach improves safety by minimizing the accumulation of energetic species and allows for greater control over reaction parameters. researchgate.net
The adoption of sustainable practices is also a key research avenue. This includes the use of greener solvents, such as the eco-friendly 2-methyltetrahydrofuran (B130290) (2-MeTHF), which has been successfully employed in the synthesis of 3-azabicyclo[3.1.0]hexane derivatives. researchgate.net The development of catalyst-free reactions in water further underscores the shift towards more sustainable methodologies. acs.org Moreover, the intersection of biocatalysis with multicomponent reactions, as explored for related azabicycles, presents a powerful strategy for green synthesis. dntb.gov.ua Employing enzymes or renewable starting materials derived from biomass could significantly reduce the environmental footprint of synthesizing these valuable compounds. dntb.gov.ua
Computational Design of Novel 3-Azabicyclo[3.1.0]hexane Derivatives
Computational chemistry and in silico modeling are becoming indispensable tools for accelerating the discovery and optimization of new molecules. In the context of 3-azabicyclo[3.1.0]hexane chemistry, these methods are being used to design novel derivatives with specific biological activities and to understand their underlying structure-activity relationships.
Fragment-based drug design, for example, has been used to virtually design derivatives of 6,6-dimethyl-3-azabicyclo[3.1.0]hexane-2-carboxamide as potential inhibitors of the SARS-CoV-2 main protease (3CLpro). nih.gov Computational techniques such as molecular docking are used to predict the binding modes and affinities of designed ligands with their target proteins. nih.govresearchgate.net Following docking, molecular dynamics (MD) simulations can be employed to assess the stability of the ligand-protein complex over time. nih.gov
Quantitative Structure-Activity Relationship (QSAR) studies, such as Hologram QSAR (HQSAR), are also being applied to conformationally rigid 3-azabicyclo[3.1.0]hexane derivatives to build predictive models for biological activity and to guide the design of new compounds with improved properties. researchgate.net In addition to predictive modeling, computational methods like Density Functional Theory (DFT) are crucial for elucidating reaction mechanisms and understanding the origins of stereoselectivity in synthetic reactions, which can aid in the rational design of improved catalysts and reaction conditions. researchgate.netbeilstein-journals.org These computational approaches are expected to play an increasingly vital role in the efficient discovery of new therapeutic agents based on the 3-azabicyclo[3.1.0]hexane scaffold. japsonline.com
Q & A
Q. Table 1. Comparison of Synthetic Methods
Q. Table 2. Biological Activity of Derivatives
Key Recommendations for Researchers
- Prioritize enantioselective synthesis to access pharmacologically relevant isomers.
- Combine computational and experimental approaches to resolve stereochemical ambiguities.
- Validate biological activities using isomerically pure samples to avoid misleading conclusions.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
